molecular formula C16H20FNO4 B7856252 Boc-trans-4-(2-fluoro-phenyl)-pyrrolidine-3-carboxylic acid

Boc-trans-4-(2-fluoro-phenyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B7856252
M. Wt: 309.33 g/mol
InChI Key: LNANJBYDRSFKDR-NEPJUHHUSA-N
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Description

Boc-trans-4-(2-fluoro-phenyl)-pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. The compound is characterized by the presence of a fluoro-phenyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-trans-4-(2-fluoro-phenyl)-pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluoro-Phenyl Group: The fluoro-phenyl group can be introduced via a substitution reaction using a fluorinated benzene derivative.

    Protection with Boc Group: The Boc protecting group is introduced to protect the amine functionality during subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluoro-phenyl group can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenated compounds and organometallic reagents are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Boc-trans-4-(2-fluoro-phenyl)-pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-trans-4-(2-fluoro-phenyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro-phenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Boc-trans-4-phenyl-pyrrolidine-3-carboxylic acid: Lacks the fluoro group, which may affect its reactivity and biological activity.

    Boc-trans-4-(4-fluoro-phenyl)-pyrrolidine-3-carboxylic acid: The fluoro group is positioned differently, which can influence its chemical properties.

    Boc-cis-4-(2-fluoro-phenyl)-pyrrolidine-3-carboxylic acid: The cis configuration may result in different stereochemical interactions.

Uniqueness

Boc-trans-4-(2-fluoro-phenyl)-pyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the trans configuration and the presence of a fluoro-phenyl group. These characteristics can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(3R,4S)-4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNANJBYDRSFKDR-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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